1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea
Description
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea is a synthetic small molecule characterized by three key structural motifs:
- Benzofuran-2-yl group: A bicyclic aromatic system with oxygen heteroatom, known for conferring antioxidant properties in derivatives (e.g., benzofuran-2-one analogs exhibit radical scavenging activity via DPPH assays) .
- Dimethylaminoethyl chain: A tertiary amine substituent that enhances solubility and may influence conformational flexibility or receptor interactions.
- 2-Methoxyphenylurea moiety: A polar urea linkage with an electron-donating methoxy group, which can modulate lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-23(2)16(19-12-14-8-4-6-10-17(14)26-19)13-21-20(24)22-15-9-5-7-11-18(15)25-3/h4-12,16H,13H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMNAVAZUFZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1OC)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a dimethylaminoethyl halide under basic conditions.
Urea Formation: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Amines and reduced benzofuran derivatives.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules from the evidence, focusing on core modifications, functional groups, and inferred pharmacological implications.
Structural and Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Insights
- Benzofuran vs.
- Urea vs. Thiourea : Urea derivatives (target compound) are more polar, favoring aqueous solubility, whereas thioureas (e.g., ) exhibit higher lipophilicity, which may improve blood-brain barrier penetration .
- Substituent Effects: The 2-methoxyphenyl group in the target compound and ’s analog may confer similar metabolic stability due to methoxy’s resistance to oxidation.
Biological Activity
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzofuran moiety, a dimethylamino group, and a methoxyphenyl group, which are known to contribute to its biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various compounds structurally related to this compound. For instance, derivatives with similar functional groups demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of halogen substituents in the structure was correlated with increased antibacterial activity .
Antifungal Activity
The compound also exhibits antifungal properties. Research has shown that certain derivatives can inhibit the growth of Candida albicans and Fusarium oxysporum.
Key Findings:
- MIC values for antifungal activity ranged from 16.69 to 78.23 µM against C. albicans .
- Compounds with hydroxyl groups at specific positions on the phenyl ring displayed enhanced antifungal activity .
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines.
Case Studies:
- Breast Cancer (MDA-MB-231) : The compound showed promising results in inhibiting cell proliferation, suggesting potential as a therapeutic agent for breast cancer treatment.
- Colon Cancer : Similar antiproliferative effects were observed against colon cancer cell lines, indicating broad-spectrum anticancer activity .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be partially explained through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Benzofuran moiety | Enhances interaction with biological targets |
| Dimethylamino group | Increases solubility and bioavailability |
| Methoxy substitution | Modulates electronic properties |
Q & A
Q. What are the recommended synthetic methodologies for 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of benzofuran derivatives with urea precursors. For example:
- Step 1: Activation of the benzofuran core using NaH in THF to facilitate nucleophilic substitution, as demonstrated in analogous benzofuran-urea syntheses .
- Step 2: Introduction of the dimethylaminoethyl group via alkylation or Michael addition, followed by urea formation using carbodiimide coupling agents (e.g., EDC/HOBt).
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard.
- Characterization: Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm). -NMR confirms carbonyl (urea C=O at ~155–160 ppm) and aromatic carbons .
- Mass Spectrometry: HRMS provides exact mass (e.g., calculated for : 377.1739) to verify molecular formula .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks in the urea moiety, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for benzofuran-urea derivatives?
Methodological Answer:
- Variable Substituents: Systematically modify the methoxyphenyl group (e.g., replace -OCH with -CF) or dimethylaminoethyl chain (e.g., substitute with piperazine) to assess electronic/steric effects. demonstrates how aromatic substitution patterns influence bioactivity .
- Biological Assays: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) and in vivo models. For example, highlights cytotoxic evaluation of benzofuran derivatives against cancer cell lines .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, correlating with experimental IC values.
Q. How should contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be addressed?
Methodological Answer:
- Standardized Protocols: Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. emphasizes split-plot experimental designs to isolate confounding factors .
- Orthogonal Validation: Confirm activity using multiple assays (e.g., fluorescence-based vs. colorimetric readouts). For instance, cross-validate enzyme inhibition with cellular apoptosis assays .
- Meta-Analysis: Pool data from independent studies (adjusting for batch effects via statistical tools like R/Bioconductor) to identify trends obscured by small sample sizes.
Q. What advanced analytical strategies resolve degradation products or impurities in this compound?
Methodological Answer:
- LC-MS/MS: Employ reverse-phase chromatography (C18 column) with tandem mass spectrometry to detect trace impurities (e.g., hydrolyzed urea derivatives).
- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) with periodic HPLC sampling. ’s benzofuran carboxamide study provides a template for degradation pathway analysis .
- Forced Degradation: Expose the compound to acidic/basic/oxidative stress and characterize products via NMR and IR to identify labile functional groups (e.g., urea cleavage under acidic conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
